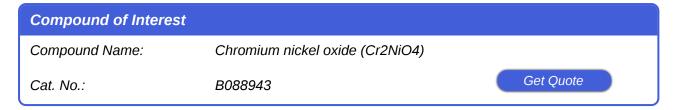


Application Notes and Protocols for the Photocatalytic Activity of Chromium Nickel Oxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr-Ni-O) based materials, particularly in the form of spinel nickel chromite (NiCr₂O₄), have emerged as promising photocatalysts for a variety of applications. Their unique electronic and structural properties enable them to harness light energy to drive chemical reactions, making them valuable tools in environmental remediation, such as the degradation of organic pollutants, and in renewable energy production through photocatalytic hydrogen evolution. This document provides detailed application notes, experimental protocols, and an overview of the photocatalytic mechanisms of chromium nickel oxide.

Applications

The primary applications of chromium nickel oxide photocatalysts are centered around their ability to generate electron-hole pairs upon light absorption, which then initiate redox reactions.

• Environmental Remediation: Chromium nickel oxide nanoparticles are effective in degrading a wide range of organic pollutants found in wastewater, such as synthetic dyes. For instance, NiCr₂O₄ nanoparticles have demonstrated high efficiency in the photocatalytic degradation of methylene blue.[1][2]



- Hydrogen Production: These materials can be employed as photocatalysts in water splitting
 to produce hydrogen, a clean and renewable fuel source. The photocatalytic process uses
 solar energy to split water molecules into hydrogen and oxygen.
- Organic Synthesis: The photocatalytic properties of chromium nickel oxide can also be harnessed to drive various organic reactions, offering a green and sustainable alternative to traditional synthetic methods.

Experimental Protocols

Protocol 1: Synthesis of Spinel Nickel Chromite (NiCr₂O₄) Nanoparticles via Co-precipitation

This protocol details the synthesis of spinel NiCr₂O₄ nanoparticles using the co-precipitation method, which is a facile and cost-effective approach.[3][4]

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Chromium(III) nitrate nonahydrate (Cr(NO₃)₃⋅9H₂O)
- Ammonia solution (15%)
- · Deionized water

Procedure:

- Precursor Solution Preparation: Prepare aqueous solutions of nickel nitrate and chromium nitrate. A typical procedure involves dissolving stoichiometric amounts of Ni(NO₃)₂·6H₂O and Cr(NO₃)₃·9H₂O in deionized water to achieve the desired metal ion concentrations.
- Heating: Heat the mixed metal nitrate solution to 70-80°C with constant stirring.
- Precipitation: Slowly add 15% ammonia solution dropwise to the heated solution while
 maintaining vigorous and uniform stirring. Continue the addition until the pH of the solution
 reaches 6.5–8. This will induce the co-precipitation of nickel and chromium hydroxides.



- Aging: Maintain the reaction mixture at 70-80°C for 2 hours under continuous stirring to
 ensure complete precipitation and homogeneity. Afterwards, allow the precipitate to age for
 24 hours at room temperature.
- Washing and Drying: Filter the precipitate using a Buchner funnel and wash it several times
 with deionized water to remove any unreacted salts and impurities. Dry the collected
 precipitate in an oven at 150°C for 24 hours.
- Calcination: Calcine the dried powder in a muffle furnace at 650°C for 6 hours. The calcination step is crucial for the formation of the spinel NiCr₂O₄ crystalline structure.
- Final Product: After cooling to room temperature, the resulting material is finely ground to obtain the spinel NiCr₂O₄ nanoparticles.

Workflow for Synthesis of NiCr2O4 Nanoparticles



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Caption: Workflow for the synthesis of NiCr2O4 nanoparticles.

Protocol 2: Photocatalytic Degradation of Methylene Blue

This protocol describes the procedure for evaluating the photocatalytic activity of the synthesized NiCr₂O₄ nanoparticles using the degradation of methylene blue (MB) dye as a model reaction under visible light irradiation.[1][2]

Materials and Equipment:

Methodological & Application



- Synthesized NiCr₂O₄ nanoparticles
- Methylene blue (MB)
- Deionized water
- Photoreactor equipped with a visible light source (e.g., Xenon lamp)
- Magnetic stirrer
- UV-Vis spectrophotometer
- Centrifuge

Procedure:

- Catalyst Suspension: Disperse a specific amount of NiCr₂O₄ nanoparticles (e.g., 50 mg) in a known volume of MB aqueous solution (e.g., 50 mL) with a specific initial concentration (e.g., 10 mg/L).
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the MB molecules.
- Photocatalytic Reaction: Irradiate the suspension with a visible light source under continuous magnetic stirring.
- Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension.
- Analysis: Centrifuge the collected samples to separate the catalyst nanoparticles. Analyze
 the supernatant using a UV-Vis spectrophotometer to determine the concentration of MB by
 measuring the absorbance at its maximum wavelength (around 664 nm).
- Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = $[(C_0 C_t) / C_0] \times 100$ where C_0 is the initial concentration of MB and C_t is the concentration of MB at time t.



Workflow for Photocatalytic Degradation of Methylene Blue



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Caption: Workflow for evaluating the photocatalytic degradation of methylene blue.

Protocol 3: Photocatalytic Hydrogen Evolution

This protocol provides a general procedure for assessing the photocatalytic hydrogen evolution from water using chromium nickel oxide as the photocatalyst.

Materials and Equipment:

- Synthesized chromium nickel oxide photocatalyst
- Sacrificial agent (e.g., methanol, ethanol, or triethanolamine)
- Deionized water
- Closed-gas circulation photoreactor with a quartz window
- Light source (e.g., Xenon lamp with appropriate filters)
- Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)
- Vacuum pump

Procedure:

• Catalyst Suspension: Disperse a known amount of the chromium nickel oxide photocatalyst (e.g., 50 mg) in a specific volume of an aqueous solution containing a sacrificial agent (e.g.,



10% v/v methanol in water).

- System Purging: Seal the photoreactor and thoroughly purge with an inert gas (e.g., Argon) for at least 30 minutes to remove any dissolved oxygen.
- Photocatalytic Reaction: Irradiate the suspension with the light source while maintaining constant stirring to keep the catalyst suspended.
- Gas Sampling: At regular time intervals, take a sample of the gas from the headspace of the reactor using a gas-tight syringe.
- Analysis: Inject the gas sample into a gas chromatograph (GC-TCD) to quantify the amount of hydrogen produced.
- Hydrogen Evolution Rate Calculation: The rate of hydrogen evolution is typically expressed in μ mol h⁻¹ g⁻¹ or mmol h⁻¹ g⁻¹.

Data Presentation

The photocatalytic performance of chromium nickel oxide can be quantified and compared. The following tables summarize typical data obtained from photocatalytic experiments.

Table 1: Photocatalytic Degradation of Methylene Blue using NiCr2O4

Catalyst	Initial MB Concentrati on (mg/L)	Catalyst Loading (g/L)	Irradiation Time (min)	Degradatio n Efficiency (%)	Reference
NiCr ₂ O ₄	10	1.0	60	89	[1]
NiO/Ag/TiO ₂	-	1.0	60	93.15	[5]

Table 2: Photocatalytic Hydrogen Evolution



Photocatalyst	Sacrificial Agent	Light Source	H₂ Evolution Rate (µmol h ⁻¹ g ⁻¹)	Reference
Cr-Ni₃N/GF	Sterol Oxidation	-	1820 (L h ⁻¹)	[6]
Ni₂P/NiS@PCO S	Water	Visible Light	150.7	[7]

Note: The hydrogen evolution rate for Cr-Ni₃N/GF is given in L h⁻¹ as reported in the source.

Photocatalytic Mechanism

The photocatalytic activity of chromium nickel oxide, a p-type semiconductor, is initiated by the absorption of photons with energy equal to or greater than its bandgap. This leads to the generation of electron-hole pairs.

- Excitation: Upon irradiation, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. NiCr₂O₄ + hv → NiCr₂O₄ (e⁻ + h⁺)
- Charge Separation and Migration: The photogenerated electrons and holes migrate to the surface of the photocatalyst.
- Redox Reactions:
 - The holes (h⁺) in the VB are powerful oxidizing agents and can react with water or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). h⁺ + H₂O → •OH + H⁺
 - The electrons (e⁻) in the CB are reducing agents and can react with adsorbed oxygen to form superoxide radicals (•O₂⁻). e⁻ + O₂ → •O₂⁻
- Pollutant Degradation: The highly reactive species, such as •OH and •O₂⁻, attack the organic pollutant molecules, leading to their degradation into simpler and less harmful compounds, ultimately aiming for complete mineralization to CO₂ and H₂O. Organic Pollutant + (•OH,
 •O₂⁻) → Degradation Products



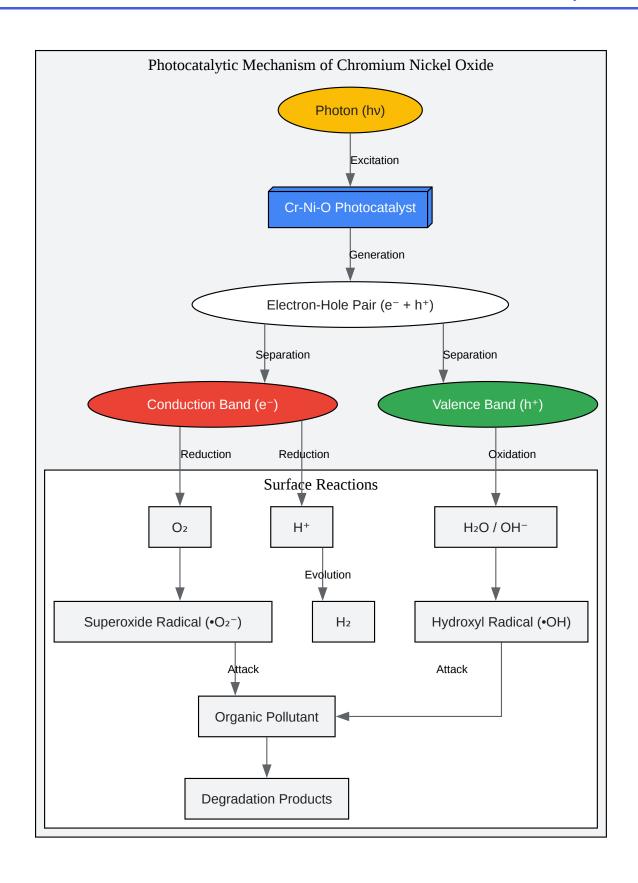




Hydrogen Evolution: In the case of water splitting, the photogenerated electrons reduce
protons (H⁺) to produce hydrogen gas, while the holes oxidize water to produce oxygen. A
sacrificial agent is often used to consume the holes and prevent the recombination of
electron-hole pairs, thereby enhancing the hydrogen evolution efficiency. 2e⁻ + 2H⁺ → H₂

Photocatalytic Mechanism of Chromium Nickel Oxide





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Caption: General mechanism of photocatalysis by chromium nickel oxide.



Conclusion

Chromium nickel oxide-based materials are versatile and efficient photocatalysts with significant potential in environmental and energy applications. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these materials. The key to their high photocatalytic activity lies in their ability to efficiently generate and separate charge carriers, leading to the formation of highly reactive species. Further research into optimizing the composition, morphology, and surface properties of chromium nickel oxide photocatalysts is expected to lead to even greater performance and wider practical applications.

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